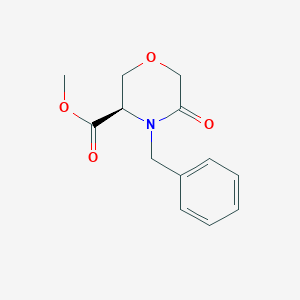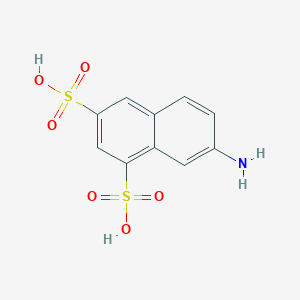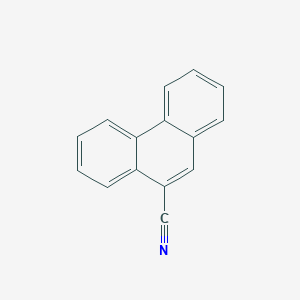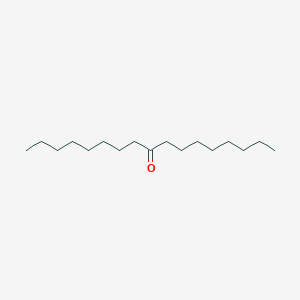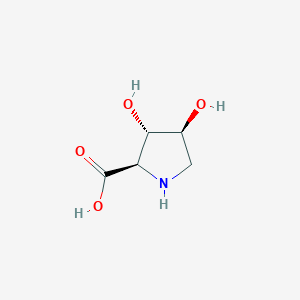
(3S,4S)-3,4-dihydroxy-d-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-3,4-dihydroxy-d-proline is a chiral amino acid derivative that has garnered interest due to its unique structural properties and potential applications in various fields of science. This compound is characterized by the presence of two hydroxyl groups and a carboxylic acid group attached to a pyrrolidine ring, making it a versatile molecule for chemical synthesis and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-dihydroxy-d-proline typically involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the molecule. One common method involves the reduction of a suitable precursor, such as a pyrrolidine derivative, followed by selective hydroxylation at the desired positions. Reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and hydroxylating agents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using enzymes to achieve high stereoselectivity and yield. Enzymes such as hydroxylases and reductases can be employed to catalyze the specific transformations required to produce the compound. Additionally, large-scale chemical synthesis may utilize continuous flow reactors to optimize reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-3,4-dihydroxy-d-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-3,4-dihydroxy-d-proline has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme catalysis and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic effects, including as an antiviral or anticancer agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (3S,4S)-3,4-dihydroxy-d-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may participate in redox reactions, altering the redox state of biological molecules and affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4S)-3,4-Dihydroxybutanoic acid: Similar structure but with a butanoic acid backbone.
(2R,3S,4S)-3,4-Dihydroxyhexanoic acid: Similar structure but with a hexanoic acid backbone.
(2R,3S,4S)-3,4-Dihydroxycyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring.
Uniqueness
(3S,4S)-3,4-dihydroxy-d-proline is unique due to its pyrrolidine ring, which imparts distinct stereochemical and electronic properties. This makes it a valuable compound for studying stereoselective reactions and for use in the synthesis of chiral molecules with specific biological activities.
Eigenschaften
CAS-Nummer |
138258-69-2 |
|---|---|
Molekularformel |
C5H9NO4 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
(2R,3S,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4+/m0/s1 |
InChI-Schlüssel |
HWNGLKPRXKKTPK-PZGQECOJSA-N |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H](N1)C(=O)O)O)O |
Kanonische SMILES |
C1C(C(C(N1)C(=O)O)O)O |
Synonyme |
D-Proline, 3,4-dihydroxy-, (3S,4S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


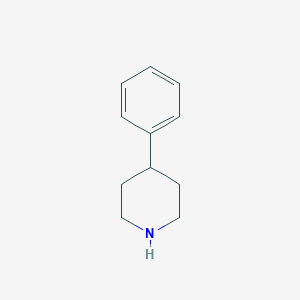
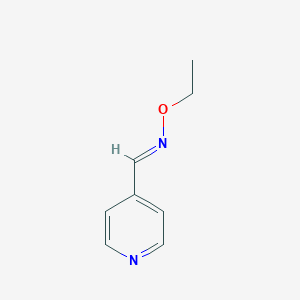
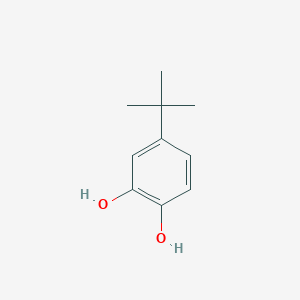
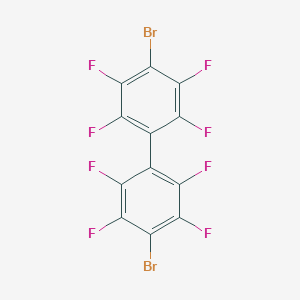
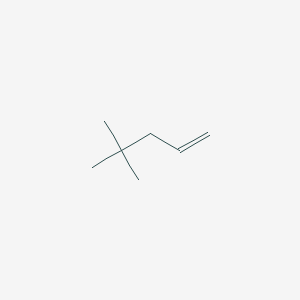
![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B165721.png)
![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride](/img/structure/B165730.png)
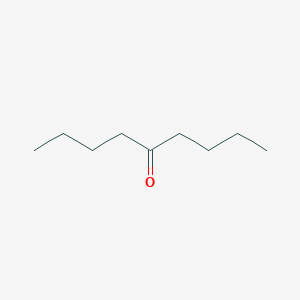
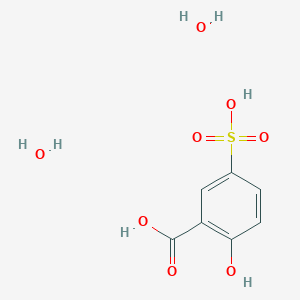
![2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B165735.png)
